molecular formula C11H24Cl2N2O B1441817 4-[2-(2-Piperidinyl)ethyl]morpholine dihydrochloride CAS No. 1219957-48-8

4-[2-(2-Piperidinyl)ethyl]morpholine dihydrochloride

Cat. No. B1441817
CAS RN: 1219957-48-8
M. Wt: 271.22 g/mol
InChI Key: PANSPPLUBSRNSH-UHFFFAOYSA-N
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Description

4-[2-(2-Piperidinyl)ethyl]morpholine dihydrochloride is a chemical compound with the empirical formula C11H22N2O . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals . The molecular weight of this compound is 198.31 .


Molecular Structure Analysis

The SMILES string of this compound is C1CCC (CCN2CCOCC2)NC1 . The InChI key is FUJBQZFRRCQXTB-UHFFFAOYSA-N .

Scientific Research Applications

Synthesis and Biological Activity

4-[2-(2-Piperidinyl)ethyl]morpholine dihydrochloride plays a role in the synthesis of various compounds. For example, it's involved in the formation of benzofuro[3,2‐d]pyrimidines, which have shown antibacterial and antifungal activities (Bodke & Sangapure, 2003).

Heterocyclic Enaminonitriles Preparation

This compound is also utilized in the preparation of dihydrothiophenium-1-bis(ethoxycarbonyl)methylides, leading to compounds like diethyl 2,2(3H)-thiophenedicarboxylates (Yamagata, Takaki, Ohkubo, & Yamazaki, 1993).

Catalysis in Chemical Reactions

It's involved in the synthesis of N-{2-(arylthio/seleno)ethyl}morpholine/piperidine–palladium(II) complexes, which are potent catalysts for the Heck reaction, a significant process in organic chemistry (Singh, Das, Prakash, & Singh, 2013).

Organic Chemistry Reactions

Its derivatives are used in reactions with ethyl azodicarboxylate and phenyl isocyanate, contributing to the understanding of selectivity and stereochemistry in organic chemistry (Colonna, Forchiassin, Pitacco, Risaliti, & Valentin, 1970).

Novel Compound Synthesis

The compound assists in the synthesis of novel thiazole, thiazolo[3,2-a]pyridine and thiazolo[3,2-a]-1,8-naphthyridine derivatives, showcasing its versatility in creating a range of chemical entities (El-Hag-Ali, 2010).

Catalysis in Aldol Reaction

It's used in the gold-catalyzed aldol reaction of methyl isocyanoacetate with aldehydes, indicating its role in enantioselective synthesis (Ito, Sawamura, & Hayashi, 1987).

Antihypertensive Activity Prognosis

Its derivatives, such as those containing 1,2,4-triazole and morpholine, are studied for their potential as antihypertensive agents, demonstrating its medicinal chemistry applications (Perekhoda et al., 2020).

Safety and Hazards

Sigma-Aldrich sells this product “as-is” and makes no representation or warranty whatsoever with respect to this product . Therefore, it’s crucial to handle it with care and use appropriate safety measures.

properties

IUPAC Name

4-(2-piperidin-2-ylethyl)morpholine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2O.2ClH/c1-2-5-12-11(3-1)4-6-13-7-9-14-10-8-13;;/h11-12H,1-10H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PANSPPLUBSRNSH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCNC(C1)CCN2CCOCC2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H24Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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